molecular formula C20H25N3O2 B2731593 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide CAS No. 1396678-91-3

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide

Cat. No.: B2731593
CAS No.: 1396678-91-3
M. Wt: 339.439
InChI Key: LAZJEINFYNCVMP-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the oxadiazole ring or the benzamide moiety using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives or amines.

    Substitution: Formation of substituted benzamides or cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets. This interaction can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide is unique due to its specific combination of a cyclopropyl group, an oxadiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-6-7-16(12-14(13)2)18(24)22-20(10-4-3-5-11-20)19-21-17(23-25-19)15-8-9-15/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJEINFYNCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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